molecular formula C9H10F3NO B14810866 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol

Cat. No.: B14810866
M. Wt: 205.18 g/mol
InChI Key: RJJJVUZGESTBIL-UHFFFAOYSA-N
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Description

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol is an organic compound characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-methylpyridine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher production rates. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol is unique due to the combination of the trifluoromethyl group and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol

InChI

InChI=1S/C9H10F3NO/c1-8(2,9(10,11)12)6-3-7(14)5-13-4-6/h3-5,14H,1-2H3

InChI Key

RJJJVUZGESTBIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CN=C1)O)C(F)(F)F

Origin of Product

United States

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